molecular formula C10H12N4 B053608 3-Tert-butylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-47-4

3-Tert-butylpyrido[3,4-e][1,2,4]triazine

Cat. No.: B053608
CAS No.: 121845-47-4
M. Wt: 188.23 g/mol
InChI Key: ISNIXAJRVMVQES-UHFFFAOYSA-N
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Description

3-Tert-butylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound featuring a fused pyridine-triazine core with a tert-butyl substituent at the 3-position. The tert-butyl group confers steric bulk and lipophilicity, which may influence both physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

CAS No.

121845-47-4

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

3-tert-butylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C10H12N4/c1-10(2,3)9-12-8-6-11-5-4-7(8)13-14-9/h4-6H,1-3H3

InChI Key

ISNIXAJRVMVQES-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=C(C=CN=C2)N=N1

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CN=C2)N=N1

Other CAS No.

121845-47-4

Synonyms

3-TERT-BUTYLPYRIDO[3,4-E][1,2,4]TRIAZINE

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Electron-Donating vs. Electron-Withdrawing Groups

  • Amino Derivatives: Amino-substituted triazines (e.g., V2, P2, R2, Q2) exhibit electron-donating effects, increasing bond strength and insensitivity in molecular structures . In contrast, 3-Tert-butylpyrido[3,4-e][1,2,4]triazine has a bulky alkyl group, which may enhance steric shielding without significant electron donation.
  • Fluorophenyl and Trifluoromethylphenyl Derivatives: Compounds like 3-(4-fluorophenyl)- and 3-(4-trifluoromethylphenyl)-pyrido[3,4-e][1,2,4]triazine (CAS: 121845-55-4, 121845-59-8) feature electron-withdrawing substituents.

Steric and Hydrophilic-Lipophilic Balance

  • Pyridine vs. Benzene Ring : Replacing a benzene ring with a pyridine moiety (as in dihydropyrido[3,4-e]triazines) increases hydrophilicity, improving solubility and pharmacokinetics. This modification is critical for antifungal activity, as seen in 3,3-disubstituted dihydropyrido-triazines .
  • Bulky Alkyl Groups : The tert-butyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to hydrophilic derivatives like pyrimido[5,4-e][1,2,4]triazine-5,7-diones .

Antifungal Activity

  • Moderate Antifungal Potency : Pyrido[3,4-e]triazine derivatives with substituents at position 3 (e.g., aryl or alkyl groups) exhibit moderate activity against Candida and Trichophyton strains (MIC: 8–16 µg/mL). The tert-butyl derivative’s activity likely aligns with this range, though direct data are unavailable .
  • Comparison with Azolo-triazines : Azolo-triazines like triazavirin (antiviral) and remdesivir emphasize the role of fused heterocycles in bioactivity. However, their mechanisms differ from pyrido-triazines, which may act via fungal membrane disruption or enzyme inhibition .

Cytoprotective and Anticancer Potential

  • Pyrimido-triazine-diones: Derivatives such as 3-aryl-8-propylpyrimido[5,4-e][1,2,4]triazine-5,7-diones show cytoprotective effects against rotenone toxicity (CC50/EC50 ratio up to 92) and anticancer activity. The tert-butyl analogue’s lipophilicity may enhance cellular uptake but requires optimization for metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property 3-Tert-butylpyrido[3,4-e][1,2,4]triazine 3-(4-Fluorophenyl) Analogue Pyrimido-triazine-dione
Molecular Weight ~276 g/mol (estimated) 226.21 g/mol 276–300 g/mol
LogP (Lipophilicity) High (tert-butyl) Moderate (fluorophenyl) Low to moderate
Solubility Low (alkyl substituent) Moderate High (polar dione groups)
Metabolic Stability Likely high (steric hindrance) Variable Moderate (prone to oxidation)

Key Research Findings

  • Antifungal Optimization : Hydrophilic pyrido-triazine derivatives show improved solubility and activity over lipophilic counterparts, suggesting that the tert-butyl group’s benefits (e.g., metabolic stability) must be balanced with formulation strategies to address poor solubility .
  • Structural Isosterism : Replacing the pyridine ring with imidazole or pyrazole alters band gaps and bioactivity, highlighting the importance of core heterocycle selection in drug design .

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